3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one belongs to the quinazolin-4(3H)-one family, a class of nitrogen-containing heterocycles renowned for their diverse pharmacological and agrochemical applications . Its structure features:
- A quinazolin-4(3H)-one core, a privileged scaffold in drug discovery due to its adaptability in binding biological targets.
- A 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group at position 2, linked via a thioether bridge. The bromine atom enhances lipophilicity and may influence halogen bonding in target interactions.
Quinazolin-4(3H)-ones are associated with antifungal, anticancer, and antiviral activities, with commercial derivatives like fluquinconazole (fungicide) and raltitrexed (anticancer drug) .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN4O4S/c26-17-8-6-16(7-9-17)23-28-22(34-29-23)13-35-25-27-19-4-2-1-3-18(19)24(31)30(25)12-15-5-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMSXKFRNUZYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule with potential pharmaceutical applications. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in antimicrobial and anticancer contexts.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 485.38 g/mol. The presence of multiple functional groups such as dioxole, oxadiazole, and quinazoline suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to inhibit Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis. This inhibition can lead to the cessation of bacterial growth, making these compounds promising candidates for antibiotic development .
Anticancer Properties
Quinazoline derivatives are known for their anticancer activities. Studies have demonstrated that certain modifications on the quinazoline scaffold can enhance cytotoxicity against various cancer cell lines. For example, compounds featuring a benzo[d][1,3]dioxole moiety have shown increased efficacy in inhibiting tumor cell proliferation by inducing apoptosis .
Case Studies
- Inhibition of Mur Ligases : A study demonstrated that compounds structurally related to the target molecule effectively inhibited MurD and MurE ligases in Escherichia coli, leading to significant reductions in bacterial viability .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrN4O3S |
| Molecular Weight | 485.38 g/mol |
| Antimicrobial Activity | Inhibits MurD and MurE |
| IC50 (Cancer Cell Lines) | Low micromolar range |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group bridging the quinazolinone and oxadiazole rings is susceptible to nucleophilic substitution under specific conditions. This reactivity is critical for modifying the compound’s biological activity or stability.
Key Observations:
-
Thiol-Disulfide Exchange : The sulfur atom in the thioether can undergo oxidation to form sulfoxides or sulfones under mild oxidative conditions (e.g., HO, mCPBA).
-
Alkylation/Dealkylation : Reactions with alkyl halides or nucleophiles (e.g., amines) may lead to displacement of the methylthio group.
Example Reaction Pathway:
This reaction is analogous to the synthesis of related thioether-containing quinazolinones .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is a heterocycle with nitrogen and oxygen atoms, influencing its stability and reactivity.
Potential Reactions:
-
Hydrolysis : Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis to form amidoximes or carboxylic acid derivatives . For example:
-
Electrophilic Substitution : The oxadiazole’s electron-deficient nature allows for electrophilic attacks at the C-3 position, though steric hindrance from the 4-bromophenyl group may limit reactivity.
Functionalization of the 4-Bromophenyl Group
The 4-bromophenyl substituent on the oxadiazole ring provides a site for cross-coupling reactions, enabling further derivatization.
Key Reactions:
These reactions are critical for tuning the compound’s electronic and steric properties for pharmacological studies .
Quinazolinone Core Reactivity
The quinazolin-4(3H)-one core is a biologically active scaffold with documented interactions in medicinal chemistry. Its reactivity includes:
Ring-Opening Reactions
-
Acidic/Basic Conditions : The lactam ring may undergo hydrolysis to form anthranilic acid derivatives .
Electrophilic Aromatic Substitution
-
Nitration/Sulfonation : Electron-rich positions on the quinazolinone ring (e.g., C-6 or C-8) may undergo nitration or sulfonation under strong acidic conditions .
Redox Reactions Involving the Benzo[d] dioxole Moiety
The benzo[d] dioxole group (methylenedioxybenzene) is prone to oxidative cleavage, particularly under acidic or enzymatic conditions.
Example:
This reaction is relevant to metabolic studies, as methylenedioxy groups are common in prodrugs .
Photochemical and Thermal Stability
-
Photodegradation : The compound may undergo C-S bond cleavage under UV light, forming thiyl radicals that dimerize or react with oxygen.
-
Thermal Rearrangement : Heating in polar solvents (e.g., DMF) could induce cyclization or ring expansion reactions.
Comparison with Similar Compounds
Structural Analogues with Quinazolin-4(3H)-one Cores
Key Observations :
- Electrophilic Substituents : The 4-bromophenyl group in the target compound may enhance halogen bonding compared to 4-chlorophenyl (weaker C–Cl dipole) or CF₃ (electron-withdrawing but lacking halogen interactions) .
Heterocyclic Variants with Bromophenyl Motifs
Key Observations :
- Core Flexibility : The quinazolin-4(3H)-one core allows modular substitution, whereas rigid systems like thiazolo-triazolones (e.g., ) may limit conformational adaptability in binding pockets.
- Bromine Positioning : 4-Bromophenyl in the target compound vs. 3-bromophenyl in ’s triazole-benzoxazole derivative may alter steric and electronic interactions with targets.
Substituent-Driven SAR Insights
- Oxadiazole vs. Triazole/Isoxazole : The 1,2,4-oxadiazole in the target compound is a bioisostere for ester or amide groups, offering metabolic stability . Comparatively, triazoles (e.g., ) and isoxazoles (e.g., ) may exhibit different hydrogen-bonding capacities.
Physicochemical Comparison
Implications :
- The bromine and oxadiazole in the target compound contribute to higher logP vs.
- The CF₃ group in ’s compound may reduce metabolic degradation but could hinder solubility.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?
The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. A typical approach involves:
- Step 1 : Condensation of intermediates like 4-amino-triazoles with substituted aldehydes under reflux in anhydrous ethanol or chloroform with acid catalysts (e.g., glacial acetic acid) .
- Step 2 : Thioether formation using mercapto-oxadiazole derivatives, often catalyzed by triethylamine in chloroform .
- Optimization : Yield improvements (10–15%) are achieved by adjusting reaction time (8–18 hours), solvent polarity, and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for quinazolinone and benzo[d][1,3]dioxole) and methylene bridges (δ 3.5–5.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR : Identify thioether (C–S stretch, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Sonication and heating (40–60°C) may enhance solubility. For hydrophobic intermediates, employ surfactants like Tween-80 .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, incubation time) .
- Control Compounds : Include reference inhibitors (e.g., HDAC6 inhibitors for enzyme assays) to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA or non-parametric tests to account for inter-experimental variability .
Q. How can computational methods (e.g., DFT, molecular docking) guide the rational design of analogs with enhanced target binding?
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Docking Studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., HDAC6 or GABA receptors). Prioritize interactions like π-π stacking with 4-bromophenyl groups or hydrogen bonding with oxadiazole .
Q. What purification methods are effective for isolating this compound from byproducts with similar polarity?
- Column Chromatography : Use gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate quinazolinone derivatives .
- Recrystallization : Employ ethanol/water mixtures for final purification, leveraging differences in solubility at reduced temperatures .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to detect degradation products .
- Long-Term Stability : Store samples at 4°C in amber vials and monitor via periodic NMR/MS to assess structural integrity .
Methodological Considerations
Q. What in vivo models are appropriate for evaluating anticonvulsant or anticancer activity?
- Anticonvulsant : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Measure latency to seizure onset and mortality rates .
- Anticancer : Employ xenograft models (e.g., human carcinoma cells in nude mice) with endpoints like tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) .
Q. How can SAR studies be structured to identify critical functional groups for bioactivity?
Q. What analytical workflows are recommended for detecting trace impurities in bulk synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
